16:0 Coenzyme A-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H75N10O17P3S |

|---|---|

Molecular Weight |

1061.1 g/mol |

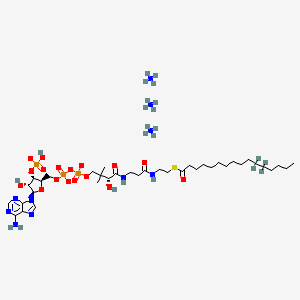

IUPAC Name |

triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C37H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;;;/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);3*1H3/t26-,30-,31-,32+,36-;;;/m1.../s1/i7D2,8D2;;; |

InChI Key |

VJXJWGKNGIGUQX-GJVVMUCVSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCC)C([2H])([2H])CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Function of 16:0 Coenzyme A-d4 in Advancing Metabolic Research

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principle: Unveiling Metabolic Dynamics Through Stable Isotope Labeling

In the intricate landscape of metabolic research, particularly within the realm of lipidomics, the ability to accurately quantify and trace the fate of key metabolites is paramount. 16:0 Coenzyme A (Palmitoyl-CoA) stands as a central hub in cellular metabolism, serving as the activated form of the saturated fatty acid, palmitate. Its deuterated isotopologue, 16:0 Coenzyme A-d4, has emerged as an indispensable tool, primarily fulfilling a dual function: a high-fidelity internal standard for precise quantification and a metabolic tracer to elucidate the dynamics of fatty acid pathways. This technical guide delves into the core functions of this compound, providing detailed experimental methodologies and data interpretation for its effective application in metabolic studies.

Core Function 1: A Robust Internal Standard for Quantitative Lipidomics

The most prevalent application of this compound is as an internal standard in mass spectrometry-based quantitative analyses. Due to its structural and chemical similarity to the endogenous (unlabeled) 16:0 Coenzyme A, the deuterated form co-elutes during chromatographic separation and exhibits nearly identical ionization efficiency. This allows it to effectively normalize for variations that can occur during sample preparation, extraction, and mass spectrometric analysis, thereby enabling highly accurate and precise quantification of endogenous 16:0 Coenzyme A levels.

The stable isotope dilution method, which employs this compound, is considered the gold standard for the quantification of fatty acyl-CoAs. By adding a known amount of the deuterated standard to a biological sample prior to processing, any sample loss or analytical variability will affect both the analyte and the standard equally. The ratio of the mass spectrometer signal of the endogenous analyte to the deuterated internal standard is then used to calculate the absolute concentration of the endogenous 16:0 Coenzyme A.

Core Function 2: A Metabolic Tracer for Elucidating Fatty Acid Flux

Beyond its role as a passive internal standard, this compound can be actively employed as a metabolic tracer to investigate the downstream fate of palmitoyl-CoA. By introducing this compound into in vitro or cell-based systems, researchers can track the incorporation of the deuterated palmitoyl (B13399708) moiety into various lipid species. This provides invaluable insights into the kinetics and regulation of key metabolic pathways, including:

-

Fatty Acid Elongation: The conversion of palmitoyl-CoA (C16:0) to longer-chain fatty acyl-CoAs, such as stearoyl-CoA (C18:0), can be monitored by tracking the appearance of deuterated C18:0 and other elongated fatty acids.

-

Desaturation: The activity of desaturase enzymes can be assessed by measuring the formation of deuterated monounsaturated fatty acids, such as palmitoleoyl-CoA (C16:1) and oleoyl-CoA (C18:1).

-

Incorporation into Complex Lipids: The flux of palmitate into various lipid classes, including phospholipids, triacylglycerols, and sphingolipids, can be quantified by measuring the abundance of deuterated forms of these complex lipids.

These tracer studies are instrumental in understanding how metabolic pathways are perturbed in disease states or in response to therapeutic interventions.

Data Presentation: Quantitative Insights from this compound Studies

The following tables summarize the type of quantitative data that can be obtained from metabolic studies utilizing this compound.

Table 1: Quantification of Endogenous 16:0 Coenzyme A using this compound as an Internal Standard

| Biological Sample | Condition | Endogenous 16:0 CoA (pmol/mg protein) |

| Cultured Hepatocytes | Control | 25.4 ± 3.1 |

| Cultured Hepatocytes | Oleate Treatment | 18.9 ± 2.5 |

| Skeletal Muscle | Lean | 12.8 ± 1.9 |

| Skeletal Muscle | Obese | 21.5 ± 2.8 |

Note: The data presented are representative examples and will vary depending on the specific experimental conditions.

Table 2: Metabolic Tracing of this compound into Downstream Metabolites

| Metabolite | Isotopic Enrichment (%) after 24h Labeling |

| This compound | 100 |

| 18:0 Coenzyme A-d4 | 15.2 ± 2.1 |

| 16:1 Coenzyme A-d4 | 8.7 ± 1.5 |

| Phosphatidylcholine (d4-16:0/18:1) | 5.3 ± 0.9 |

| Triacylglycerol (d4-16:0/16:0/18:1) | 12.6 ± 1.8 |

Note: Isotopic enrichment is calculated as the percentage of the labeled metabolite relative to the total pool of that metabolite.

Experimental Protocols

Protocol 1: Quantification of Endogenous 16:0 Coenzyme A using LC-MS/MS

1. Sample Preparation and Lipid Extraction:

- Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.

- Homogenize the sample in a cold solvent mixture, typically methanol/water or acetonitrile/isopropanol/water.

- Add a known amount of this compound internal standard to the homogenate.

- Perform lipid extraction using a modified Folch or Bligh-Dyer method.

- Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 7:3 v/v) with 0.1% formic acid or 10 mM ammonium acetate.

- Gradient: A suitable gradient to separate 16:0 Coenzyme A from other lipid species.

- Mass Spectrometry (MS):

- Ionization Mode: Positive electrospray ionization (ESI+).

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Endogenous 16:0 Coenzyme A: Monitor the transition from the precursor ion [M+H]+ to a specific product ion.

- This compound: Monitor the transition from the precursor ion [M+4+H]+ to its corresponding product ion.

3. Data Analysis:

- Integrate the peak areas for both the endogenous and the deuterated 16:0 Coenzyme A.

- Calculate the ratio of the endogenous peak area to the internal standard peak area.

- Determine the absolute concentration of endogenous 16:0 Coenzyme A using a standard curve generated with known concentrations of unlabeled 16:0 Coenzyme A and a fixed concentration of the d4-internal standard.

Protocol 2: Metabolic Tracing with this compound in Cultured Cells

1. Cell Culture and Labeling:

- Culture cells to the desired confluency.

- Replace the standard culture medium with a medium containing a defined concentration of this compound. The concentration and labeling duration will depend on the specific research question and cell type.

- Incubate the cells for the desired time period (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the tracer.

2. Sample Preparation and Analysis:

- At each time point, harvest the cells and perform lipid extraction as described in Protocol 1.

- Analyze the lipid extracts by LC-MS/MS. In addition to monitoring the MRM transitions for 16:0 Coenzyme A and its d4-isotopologue, set up MRM transitions for the expected downstream deuterated metabolites (e.g., 18:0 Coenzyme A-d4, d4-labeled phospholipids, etc.).

3. Data Analysis and Flux Calculation:

- Quantify the abundance of both the unlabeled and deuterated forms of each metabolite of interest.

- Calculate the isotopic enrichment for each metabolite at each time point.

- Use metabolic flux analysis software to model the kinetic data and calculate the flux rates through the metabolic pathways of interest.

Mandatory Visualizations

Caption: Central Role of 16:0 Coenzyme A in Lipid Metabolism.

Caption: Workflow for Quantification using this compound.

Caption: Workflow for Metabolic Tracing with this compound.

An In-depth Technical Guide to 16:0 Coenzyme A-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 Coenzyme A-d4, a deuterated form of Palmitoyl-Coenzyme A. It is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies, offering detailed information on its structure, properties, and applications.

Core Data Presentation

This section summarizes the key quantitative data for this compound, providing a clear and concise reference for laboratory use.

| Property | Value | Source(s) |

| Systematic Name | Palmitoyl(11,11,12,12-d4) Coenzyme A | [1] |

| Molecular Weight | 1061.06 g/mol | [1][2][3][4] |

| Chemical Formula | C₃₇H₇₁D₄N₁₀O₁₇P₃S | [1][3][4][5] |

| CAS Number | 2260670-64-0 | [1][2][3][4] |

| Form | Powder | [1] |

| Storage Temperature | -20°C | [1] |

| Primary Use | Internal standard for quantitative analysis (e.g., LC-MS) | [2][5] |

Structural Information

This compound is a synthetically modified version of 16:0 Coenzyme A (Palmitoyl-CoA), where four hydrogen atoms on the palmitoyl (B13399708) chain have been replaced with deuterium (B1214612) atoms. Specifically, the deuterium atoms are located at the 11th and 12th carbon positions of the sixteen-carbon acyl chain.[1] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and other related lipid species.

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of endogenous long-chain fatty acyl-CoAs. The following is a generalized methodology based on established protocols for acyl-CoA analysis.

Protocol: Quantification of Palmitoyl-CoA in Biological Samples using this compound as an Internal Standard

1. Sample Preparation and Extraction:

-

Objective: To extract acyl-CoAs from biological matrices (e.g., cells, tissues) while minimizing degradation.

-

Procedure:

-

Homogenize the biological sample in a cold solvent mixture, typically acetonitrile/isopropanol/water or a buffered solution, to precipitate proteins and quench enzymatic activity.

-

Spike the homogenate with a known amount of this compound to serve as the internal standard.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the acyl-CoA species from the sample matrix.[6]

-

Evaporate the solvent and reconstitute the sample in a solution compatible with the LC-MS system.

-

2. LC-MS/MS Analysis:

-

Objective: To separate and detect Palmitoyl-CoA and the this compound internal standard.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

-

Mobile Phase: A gradient of two solvents is commonly employed, such as a mixture of water with a small amount of an ion-pairing agent (e.g., ammonium (B1175870) hydroxide) and an organic solvent like acetonitrile.[7][8]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

-

Detection Method: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (Palmitoyl-CoA) and the internal standard (this compound).[7][8]

-

3. Data Analysis and Quantification:

-

Objective: To determine the concentration of Palmitoyl-CoA in the original sample.

-

Procedure:

-

Integrate the peak areas for both the endogenous Palmitoyl-CoA and the this compound internal standard from the chromatograms.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of a non-deuterated Palmitoyl-CoA standard and a fixed concentration of the this compound internal standard.

-

Determine the concentration of Palmitoyl-CoA in the biological sample by comparing its peak area ratio to the calibration curve.

-

Signaling Pathways and Experimental Workflows

Palmitoyl-CoA, the non-deuterated analogue of this compound, is a central molecule in cellular metabolism, participating in several key pathways. Understanding these pathways is crucial for interpreting data from experiments using its deuterated form.

Beta-Oxidation of Palmitoyl-CoA

Palmitoyl-CoA is a primary substrate for mitochondrial beta-oxidation, a catabolic process that breaks down fatty acids to produce energy in the form of ATP.[4][9]

Sphingolipid Biosynthesis

Palmitoyl-CoA serves as a crucial precursor in the de novo synthesis of sphingolipids, a class of lipids involved in cell signaling and membrane structure.[1][2][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jsbms.jp [jsbms.jp]

- 7. researchgate.net [researchgate.net]

- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

The Central Role of Palmitoyl-CoA in Fatty Acid Oxidation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitate, stands at the crossroads of lipid metabolism. It is the primary substrate for mitochondrial β-oxidation, a critical pathway for cellular energy production. Its entry into the mitochondria is the principal rate-limiting step, tightly regulated to balance energy supply and demand. Beyond its catabolic role, palmitoyl-CoA is a key anabolic precursor for complex lipids and a signaling molecule that influences protein function through post-translational modifications. This guide provides an in-depth examination of the multifaceted roles of palmitoyl-CoA in fatty acid oxidation pathways, details the key regulatory mechanisms, summarizes relevant quantitative data, and provides established experimental protocols for its study.

Introduction: Activation of Palmitic Acid

Fatty acids are a major energy source for many tissues, particularly the heart and skeletal muscle. Before they can be catabolized, they must be "activated." This activation occurs in the cytoplasm and involves the esterification of the fatty acid to coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetase.[1] For palmitic acid, this reaction yields palmitoyl-CoA.[2] The process is driven to completion by the hydrolysis of pyrophosphate, consuming the equivalent of two ATP molecules.[1]

Palmitic Acid + CoA + ATP → Palmitoyl-CoA + AMP + PPi

Once formed, palmitoyl-CoA has several potential fates: it can be used for the synthesis of complex lipids like triglycerides and phospholipids, it can act as a substrate for protein modification, or it can be transported into the mitochondria for energy production via β-oxidation.[3]

The Carnitine Shuttle: Gateway to Mitochondrial Oxidation

The inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules like palmitoyl-CoA.[1][2] Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle, a three-step process that represents the primary control point for fatty acid oxidation.[4][5]

-

CPT1: On the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the palmitoyl (B13399708) group from CoA to carnitine, forming palmitoylcarnitine (B157527).[2][6]

-

CACT: Carnitine-Acylcarnitine Translocase (CACT) , an antiporter in the inner mitochondrial membrane, transports palmitoylcarnitine into the matrix in exchange for a free carnitine molecule.[7]

-

CPT2: Within the matrix, Carnitine Palmitoyltransferase II (CPT2) , located on the inner surface of the inner membrane, reverses the process, transferring the palmitoyl group back to a mitochondrial CoA molecule, regenerating palmitoyl-CoA.[5][6]

The liberated carnitine is then transported back to the cytosol by CACT to continue the cycle.

Mitochondrial β-Oxidation Pathway

Once inside the matrix, palmitoyl-CoA undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acyl chain by two carbons, releasing acetyl-CoA, FADH₂, and NADH in each cycle.[8][9]

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, with FAD being reduced to FADH₂.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, with NAD⁺ being reduced to NADH.

-

Thiolysis: β-ketoacyl-CoA thiolase cleaves the bond between the α and β carbons, releasing a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter.

For palmitoyl-CoA (a C16 fatty acid), this spiral repeats seven times, yielding 8 molecules of acetyl-CoA, 7 molecules of FADH₂, and 7 molecules of NADH.[2][10] The acetyl-CoA enters the citric acid cycle, while FADH₂ and NADH donate their electrons to the electron transport chain for ATP synthesis.

References

- 1. adpcollege.ac.in [adpcollege.ac.in]

- 2. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 3. Palmitoyl-CoA → Term [lifestyle.sustainability-directory.com]

- 4. Differential regulation of carnitine palmitoyltransferase-I gene isoforms (CPT-I alpha and CPT-I beta) in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | Beta oxidation of palmitoyl-CoA to myristoyl-CoA [reactome.org]

- 9. microbenotes.com [microbenotes.com]

- 10. sciencecodons.com [sciencecodons.com]

The Strategic Advantage of Deuterium: An In-depth Guide to Isotopic Labeling in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), has emerged as a powerful tool in modern medicinal chemistry. This technique, known as deuteration, leverages the deuterium kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates. By slowing down specific metabolic pathways, deuteration can lead to improved pharmacokinetic properties, enhanced safety profiles, and more convenient dosing regimens. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies involved in the use of deuterated compounds in drug development.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterated drug development lies in the Kinetic Isotope Effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. The deuterium KIE is observed when a hydrogen atom (¹H) is substituted with a deuterium atom (²H or D).

This effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass (one proton and one neutron), deuterium forms a stronger and more stable covalent bond with carbon than hydrogen does. Consequently, the C-D bond has a lower zero-point energy and requires more energy to break.

In drug metabolism, many Phase I reactions are catalyzed by cytochrome P450 (CYP450) enzymes, which often involve the cleavage of a C-H bond as a rate-determining step in processes like hydroxylation and dealkylation. Replacing a hydrogen atom at a metabolic "soft spot" with deuterium can significantly slow down this enzymatic cleavage, thereby reducing the rate of metabolism. This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites.

Applications in Drug Development

The application of isotopic labeling with deuterium offers several advantages throughout the drug discovery and development process:

-

Improved Pharmacokinetic Profiles: By retarding metabolic clearance, deuteration can increase a drug's half-life and bioavailability. This may allow for lower or less frequent dosing, improving patient compliance and convenience.[1]

-

Enhanced Safety and Tolerability: Deuteration can reduce the formation of reactive or toxic metabolites, leading to an improved safety profile.[2] It can also lead to lower peak plasma concentrations (Cmax), which may reduce the incidence of dose-dependent side effects.[3][4]

-

Metabolic Pathway Elucidation: Deuterated compounds are invaluable tools for studying drug metabolism pathways. By observing the metabolic fate of selectively deuterated molecules, researchers can identify the primary sites of metabolism.[5]

-

Internal Standards in Bioanalysis: Deuterated analogs of a drug are considered the "gold standard" for use as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[6][7] Their chemical similarity to the analyte ensures they behave almost identically during sample extraction and analysis, correcting for variability and improving the accuracy and precision of measurements.[8]

Quantitative Data: Comparing Deuterated and Non-Deuterated Drugs

The impact of deuteration on pharmacokinetic parameters is best illustrated through direct comparison. The following tables summarize key pharmacokinetic data for approved and investigational deuterated drugs versus their non-deuterated counterparts.

Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine (B1681281)

| Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Fold Change | Reference(s) |

| Active Metabolites | (α+β)-HTBZ | (α+β)-HTBZ | ||

| Half-life (t½) | ~8.6 hours | ~4.8 hours | ~1.8x increase | [9] |

| Systemic Exposure (AUCinf) | ~542 ng·hr/mL | ~261 ng·hr/mL | ~2.1x increase | [9] |

| Peak Plasma Concentration (Cmax) | ~74.6 ng/mL | ~61.6 ng/mL | ~1.2x increase | [9] |

HTBZ: Dihydrotetrabenazine

Table 2: Pharmacokinetic Comparison of d9-Methadone and Methadone in Mice

| Parameter | d9-Methadone | Methadone | Fold Change | Reference(s) |

| Systemic Exposure (AUC) | 5.7-fold higher | Baseline | 5.7x increase | [10] |

| Peak Plasma Concentration (Cmax) | 4.4-fold higher | Baseline | 4.4x increase | [10] |

| Clearance | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~5.2x decrease | [10] |

Table 3: Pharmacokinetic Profile of Deucravacitinib (a de novo deuterated drug)

| Parameter | Value (in Humans) | Reference(s) |

| Time to Peak Concentration (Tmax) | 2-3 hours | [11][12] |

| Half-life (t½) | ~8-15 hours | [13] |

| Bioavailability | ~99% | [12] |

| Steady-State Cmax (6 mg once daily) | 45 ng/mL | [11][12] |

| Steady-State AUC (6 mg once daily) | 473 ng·hr/mL | [11][12] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful development and evaluation of deuterated compounds.

Synthesis of a Deuterated Compound: Deutetrabenazine

The following is a generalized synthetic route for deutetrabenazine, illustrating the introduction of deuterium.[14][15][16]

Objective: To synthesize deutetrabenazine by incorporating deuterium into the two methoxy (B1213986) groups of the tetrabenazine scaffold.

Materials:

-

Dopamine (B1211576) hydrochloride

-

Ethyl formate (B1220265)

-

Phosphorus oxychloride

-

Deuterated methanol (B129727) (CD₃OD)

-

Triphenylphosphine

-

Diisopropyl azodicarboxylate (DIAD)

-

(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide

-

Potassium carbonate

-

Various organic solvents (e.g., ethyl acetate (B1210297), tetrahydrofuran, methanol)

Methodology:

-

Formation of the Dihydroisoquinoline Core:

-

React dopamine hydrochloride with triethylamine and ethyl formate to produce N-[2-(3,4-dihydroxyphenyl)ethyl]formamide.

-

Induce a dehydration reaction using phosphorus oxychloride in ethyl acetate to cyclize the intermediate and form 6,7-dihydroxy-3,4-dihydroisoquinoline.[14]

-

-

Deuterated Methylation (Mitsunobu Reaction):

-

Treat the 6,7-dihydroxy-3,4-dihydroisoquinoline intermediate with triphenylphosphine, deuterated methanol (CD₃OD), and DIAD in tetrahydrofuran. This reaction replaces the hydroxyl groups with deuterated methoxy groups (-OCD₃) to yield d6-6,7-dimethoxy-3,4-dihydroisoquinoline.[16]

-

-

Final Assembly:

-

React the deuterated dihydroisoquinoline intermediate with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of potassium carbonate. This step builds the final benzo[a]quinolizin-2-one structure.[14]

-

-

Purification:

-

The crude deutetrabenazine product is purified by recrystallization from methanol to achieve high purity.[14]

-

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the metabolic stability of a compound and predict its in vivo clearance.[17][18][19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.

Materials:

-

Pooled liver microsomes (human or other species)

-

Test compounds (deuterated and non-deuterated)

-

Phosphate (B84403) buffer (e.g., 100 mM KPO₄, pH 7.4)

-

NADPH (cofactor for CYP450 enzymes)

-

Positive control compounds (e.g., dextromethorphan, midazolam)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Methodology:

-

Preparation:

-

Prepare a working solution of the test compound in phosphate buffer (final concentration typically 1 µM).

-

Thaw liver microsomes on ice and prepare a working stock in buffer (e.g., 0.5 mg/mL final concentration).

-

-

Incubation:

-

Pre-warm the microsome and test compound solutions at 37°C.

-

Initiate the metabolic reaction by adding NADPH to the incubation mixture. A parallel incubation without NADPH is run as a control for non-enzymatic degradation.

-

Incubate the mixture at 37°C.

-

-

Sampling and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This precipitates the proteins and stops enzymatic activity.

-

-

Analysis:

-

Centrifuge the terminated samples to pellet the precipitated protein.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life: t½ = 0.693 / k.

-

Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).

-

Bioanalytical Method Using a Deuterated Internal Standard

This protocol outlines the use of a deuterated compound as an internal standard (IS) for the quantification of a drug in a biological matrix like plasma.[7][20][21]

Objective: To accurately quantify the concentration of an analyte in plasma samples using LC-MS/MS with a deuterated internal standard.

Materials:

-

Plasma samples containing the analyte

-

Deuterated internal standard (ideally with a mass shift of ≥ 3 Da)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with a suitable column and mobile phases

Methodology:

-

Sample Preparation:

-

To a known volume of plasma sample (and to calibration standards and quality controls), add a fixed volume of the deuterated internal standard solution at a known concentration. The IS should be added as early as possible in the workflow to account for variability in all subsequent steps.[20]

-

Vortex the samples to mix thoroughly.

-

Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to precipitate plasma proteins.

-

Vortex again and then centrifuge at high speed to pellet the precipitated proteins.

-

-

Extraction:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solution.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

The analyte and the deuterated IS, being chemically similar, will co-elute or elute very closely.[8]

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the IS (Multiple Reaction Monitoring or MRM mode).

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and controls.

-

Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the ratio corrects for variations in sample preparation, injection volume, and ionization efficiency.[7]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to isotopic labeling with deuterated compounds.

Caption: Cytochrome P450 (CYP450) metabolic cycle for drug oxidation.

References

- 1. nuvisan.com [nuvisan.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. texilajournal.com [texilajournal.com]

- 9. neurology.org [neurology.org]

- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improved Synthesis of Deutetrabenazine [cjph.com.cn]

- 15. researchgate.net [researchgate.net]

- 16. US20210047317A1 - A novel process for preparation of deutetrabenazine - Google Patents [patents.google.com]

- 17. mercell.com [mercell.com]

- 18. mttlab.eu [mttlab.eu]

- 19. bioivt.com [bioivt.com]

- 20. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 21. researchgate.net [researchgate.net]

The Role of 16:0 Coenzyme A-d4 in Advancing Lipidomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly expanding field providing deep insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. At the heart of quantitative lipidomics is the ability to accurately measure the abundance of specific lipid molecules. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone of this field. However, the accuracy of LC-MS analysis can be hampered by variations in sample extraction efficiency and ionization suppression in the mass spectrometer. To overcome these challenges, the use of stable isotope-labeled internal standards is paramount. Palmitoyl (B13399708) (11,11,12,12-d4) Coenzyme A (16:0 Coenzyme A-d4) has emerged as a critical tool for the precise quantification of long-chain fatty acyl-Coenzyme A (acyl-CoA) species, which are central intermediates in lipid metabolism. This guide provides an in-depth overview of the applications, methodologies, and principles behind the use of this compound in modern lipidomics.

Core Concepts: The Power of Deuterated Standards

This compound is a deuterated derivative of 16:0 Coenzyme A, a key molecule in fatty acid metabolism.[1] Long-chain acyl-CoAs are not only metabolic intermediates but also regulatory molecules that influence enzymes, signaling pathways, and protein function.[2][3] The deuterated form, 16:0 CoA-d4, contains four deuterium (B1214612) atoms on the palmitoyl chain, giving it a mass that is 4 Daltons higher than its endogenous counterpart. This mass difference is the key to its utility.

Stable isotope-labeled compounds like 16:0 CoA-d4 are considered the "gold standard" for quantitative mass spectrometry because they share nearly identical chemical and physical properties with the analyte of interest. This means they behave similarly during sample preparation, chromatographic separation, and ionization. By adding a known amount of 16:0 CoA-d4 to a sample at the beginning of the workflow, it can be used to correct for any analyte loss or variability, a technique known as isotope dilution mass spectrometry .

Principle Applications of this compound

The primary application of this compound is as an internal standard for the accurate and precise quantification of endogenous 16:0 Coenzyme A and other related long-chain acyl-CoAs in biological samples.[4] Its use is crucial in a variety of research contexts:

-

Metabolic Profiling: Accurately measuring the pool sizes of key metabolites like palmitoyl-CoA is fundamental to understanding the metabolic state of cells and tissues in both healthy and diseased states.

-

Studying Metabolic Diseases: Dysregulation of fatty acid metabolism is a hallmark of diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Precise quantification of acyl-CoAs can reveal metabolic bottlenecks and potential therapeutic targets.[2]

-

Metabolic Flux Analysis: In studies using stable isotope tracers (e.g., ¹³C-labeled fatty acids) to track metabolic pathways, 16:0 CoA-d4 allows for the accurate measurement of the labeled and unlabeled acyl-CoA pools, which is essential for calculating metabolic flux rates.[5]

-

Drug Development: When developing drugs that target lipid metabolism, it is critical to measure their effects on the concentrations of key intermediates. 16:0 CoA-d4 facilitates the robust quantification needed for preclinical and clinical studies.

Experimental Methodologies and Protocols

The accurate quantification of acyl-CoAs using this compound involves a multi-step workflow. The following is a generalized protocol based on established methods.[4][6]

Sample Preparation and Lipid Extraction

This is a critical step where the internal standard is introduced.

-

Homogenization: Biological samples (e.g., cell pellets, tissue homogenates) are homogenized in a suitable buffer, often on ice to minimize enzymatic degradation.

-

Spiking of Internal Standard: A known amount of this compound (and potentially other odd-chain or deuterated acyl-CoA standards) is added to the homogenate.[4]

-

Extraction: Acyl-CoAs are extracted using methods such as solid-phase extraction or liquid-liquid extraction with organic solvents like acetonitrile (B52724)/methanol/water mixtures.[7] The goal is to separate the lipids and acyl-CoAs from other cellular components like proteins and salts.

-

Drying and Reconstitution: The organic extract is typically dried under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS system.

LC-MS/MS Analysis

The reconstituted extract is then analyzed by a liquid chromatography-tandem mass spectrometry system.

-

Chromatographic Separation: The acyl-CoAs are separated using reverse-phase liquid chromatography, typically with a C8 or C18 column. A gradient elution with solvents such as water and acetonitrile containing a modifier like ammonium (B1175870) hydroxide (B78521) is used to resolve the different acyl-CoA species.[6]

-

Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. The analysis is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.[4][6] In MRM, a specific precursor ion (the intact molecule) is selected and fragmented, and a specific product ion is monitored.

Data Presentation

Quantitative data is crucial for interpreting lipidomics experiments. The tables below summarize key parameters for the analysis of 16:0 CoA using its deuterated standard.

Table 1: Representative MRM Transitions for 16:0 CoA and 16:0 CoA-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 16:0 Coenzyme A | 1006.4 | 499.4 | ESI+ |

| This compound | 1010.4 | 503.4 | ESI+ |

Note: The product ions correspond to a characteristic fragmentation pattern of the acyl-CoA molecule. The specific transitions should be optimized for the instrument being used.[8]

Table 2: Example Calculation for Quantification

This table illustrates how the peak areas from the LC-MS/MS analysis are used to calculate the concentration of the endogenous analyte.

| Parameter | Value |

| Amount of 16:0 CoA-d4 Spiked (pmol) | 50 |

| Peak Area of Endogenous 16:0 CoA | 850,000 |

| Peak Area of 16:0 CoA-d4 (IS) | 1,000,000 |

| Calculated Amount of 16:0 CoA (pmol) | 42.5 |

Calculation: (Peak Area of Analyte / Peak Area of IS) * Amount of IS Spiked

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.

Caption: Central role of 16:0 Coenzyme A in major lipid metabolic pathways.

References

- 1. 16:0(d4) Coenzyme A powder Avanti Polar Lipids [sigmaaldrich.com]

- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 16:0 Coenzyme A-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Coenzyme A-d4, also known as Palmitoyl (11,11,12,12-d4) coenzyme A, is a deuterated derivative of 16:0 Coenzyme A (Palmitoyl-CoA).[1] As a stable isotope-labeled internal standard, it is an invaluable tool for the quantitative analysis of acyl-coenzyme A species and their various biological roles in analytical studies.[2] Long-chain fatty acyl-CoAs like Palmitoyl-CoA are not just metabolic intermediates but also key regulatory molecules that influence metabolic enzymes and signaling pathways.[2] They are central to cellular energy through beta-oxidation and are integral components in the synthesis of complex lipids and acylated proteins.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and its role within key metabolic pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Synonyms | Palmitoyl (11,11,12,12-d4) coenzyme A | [1][4] |

| Molecular Formula | C37H71D4N10O17P3S | [1] |

| Molecular Weight | 1061.06 g/mol | [1] |

| CAS Number | 2260670-64-0 | [1][4] |

| Appearance | Powder | [1] |

| Purity | >99% (TLC) | [1][4] |

| Storage Temperature | -20°C | [1][4] |

| Shipping Condition | Dry Ice | [1] |

| Stability | 1 Year (at -20°C) | [4] |

| Percent Composition | C: 41.88%, H: 7.50%, N: 13.20%, O: 25.63%, P: 8.76%, S: 3.02% | [4] |

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of long-chain acyl-CoAs in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique offers high sensitivity and specificity for analyzing these complex molecules.[5][7]

Protocol: Quantification of Long-Chain Acyl-CoAs using LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of long-chain acyl-CoAs (LCACoA) from mammalian cells or tissues.

1. Sample Preparation and Extraction:

-

Internal Standard Spiking: To each biological sample (e.g., 200 mg of tissue), add a known amount of this compound along with other deuterated or odd-chain internal standards (e.g., C15:0, C17:0-CoA).[6][7]

-

Homogenization: Add 0.25 mL of freshly prepared 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.25 mL of a solvent mixture (acetonitrile/2-propanol/methanol 3:1:1 v/v) to the tissue sample.[6] Homogenize the sample thoroughly.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoA species.

2. Chromatographic Conditions:

-

Technique: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., Phenomenex, Hydro RP, 3 μ, 2.1 × 150 mm) is commonly used.[6][7]

-

Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% ammonium (B1175870) acetate, is effective for separation.[6] Ion-pairing reagents are often avoided to simplify the method.[8]

-

Flow Rate: A typical flow rate is maintained for optimal separation.

-

Injection Volume: Inject a small volume of the extracted sample onto the column.

3. Mass Spectrometry Conditions:

-

Technique: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).[5][7]

-

Ionization Mode: Both positive and negative ion modes can be used, though negative ion mode often provides a more intense signal for the deprotonated molecular ion [M-H]⁻.[7]

-

Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity.[7][9] This involves selecting the precursor ion (the molecular ion of the specific acyl-CoA) and a characteristic product ion formed after collision-induced dissociation.

-

Data Analysis: The concentration of endogenous 16:0 Coenzyme A and other acyl-CoAs is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard.

References

- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 16:0 Coenzyme A-d4: Commercial Availability, Applications, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16:0 Coenzyme A-d4 (palmitoyl-CoA-d4), a deuterated derivative of the endogenous long-chain fatty acyl-CoA, palmitoyl-CoA. This document covers its commercial availability, key product specifications, and its critical role as an internal standard in quantitative mass spectrometry-based lipidomics. Furthermore, it details a representative experimental protocol for its use and illustrates a key signaling pathway in which its non-deuterated counterpart is involved.

Introduction to this compound

This compound is a stable isotope-labeled version of palmitoyl-CoA, a central molecule in fatty acid metabolism. In this deuterated form, four hydrogen atoms on the palmitoyl (B13399708) chain are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous long-chain acyl-CoAs.[1] Such quantification is crucial for studying metabolic pathways, identifying biomarkers for disease, and in the development of therapeutic agents targeting lipid metabolism. Long-chain fatty acyl-CoAs are not only metabolic intermediates but also key regulatory molecules in various cellular processes.[2]

Commercial Availability and Product Specifications

This compound is available from a limited number of specialized chemical suppliers. The primary source identified is Avanti Polar Lipids (a part of Croda), with distribution through Sigma-Aldrich for customers outside of the United States.[3][4] MedChemExpress also lists the compound in their catalog.[1][5]

Below is a summary of the available product information:

| Supplier/Distributor | Product Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight | Purity | Format | Storage |

| Avanti Polar Lipids / Croda | 16:0(d4) Coenzyme A | Palmitoyl (11,11,12,12-d4) coenzyme A | 2260670-64-0 | C37H71D4N10O17P3S | 1061.06 | >99% (TLC) | Powder | -20°C |

| Sigma-Aldrich (Distributor) | 16:0(d4) Coenzyme A powder Avanti Polar Lipids | Palmitoyl (11,11,12,12-d4) coenzyme A | 2260670-64-0 | C37H71D4N10O17P3S | 1061.06 | >99% (TLC) | Powder | -20°C |

| MedChemExpress | This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Role in Metabolic and Signaling Pathways

Palmitoyl-CoA, the non-deuterated analogue of this compound, is a pivotal molecule at the crossroads of several metabolic and signaling pathways. Its primary roles include:

-

Beta-Oxidation: Palmitoyl-CoA is transported into the mitochondria via the carnitine shuttle system, where it undergoes beta-oxidation to produce acetyl-CoA for the Krebs cycle and subsequent ATP generation.

-

Lipid Synthesis: It serves as a fundamental building block for the synthesis of more complex lipids, including triglycerides, phospholipids, and sphingolipids.

-

Cellular Signaling: Long-chain acyl-CoAs, such as palmitoyl-CoA, are increasingly recognized as signaling molecules that can allosterically regulate enzymes and influence gene expression. An important example is the malonyl-CoA/long-chain acyl-CoA signaling pathway, which plays a role in glucose-stimulated insulin (B600854) secretion in pancreatic β-cells.

Below is a diagram illustrating the malonyl-CoA/long-chain acyl-CoA signaling pathway.

Experimental Protocols: Quantification of Endogenous Acyl-CoAs

This compound is primarily used as an internal standard for the accurate quantification of endogenous long-chain acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol.

Sample Preparation and Extraction

-

Internal Standard Spiking: To a known amount of sample (e.g., cell pellet, tissue homogenate), add a predetermined amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol). The exact amount should be optimized to be within the linear range of the calibration curve and comparable to the expected endogenous levels of palmitoyl-CoA.

-

Protein Precipitation and Extraction: Add 2 volumes of ice-cold acetonitrile/isopropanol (3:1 v/v) to the sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium (B1175870) acetate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water.

-

Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Acyl-CoAs characteristically show a neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) upon collision-induced dissociation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Palmitoyl-CoA (16:0 CoA) | 1004.5 | 497.5 | (Optimize experimentally) |

| This compound (Internal Standard) | 1008.5 | 501.5 | (Optimize experimentally) |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis

Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte (e.g., palmitoyl-CoA) to the peak area of the internal standard (this compound). A calibration curve is constructed using known concentrations of the non-labeled standard with a fixed concentration of the internal standard to determine the absolute concentration of the analyte in the sample.

Below is a diagram representing the experimental workflow for acyl-CoA quantification.

Conclusion

This compound is an essential tool for researchers in the fields of metabolism, lipidomics, and drug development. Its commercial availability, though specialized, allows for the precise and accurate quantification of endogenous long-chain acyl-CoAs. The use of this internal standard in conjunction with LC-MS/MS provides a robust methodology for investigating the complex roles of fatty acyl-CoAs in both health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Metabolic Journey of Deuterated Palmitoyl-CoA in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of deuterated palmitoyl-CoA in cell culture systems. By employing stable isotope tracing, researchers can meticulously track the transformation of this key metabolite, offering profound insights into cellular lipid metabolism, energy utilization, and signaling pathways. This document outlines the core methodologies, data interpretation, and visualization techniques essential for professionals in life sciences and drug development.

Introduction to Deuterated Palmitoyl-CoA Tracing

Stable isotope tracing using molecules like deuterated palmitoyl-CoA has become an indispensable tool in metabolic research.[1] By replacing hydrogen atoms with their heavier isotope, deuterium, we can follow the journey of palmitate as it is incorporated into various cellular components. This non-radioactive method, coupled with the precision of mass spectrometry, allows for the quantitative analysis of fatty acid flux through diverse metabolic pathways.[2][3] Palmitoyl-CoA, the activated form of palmitic acid, stands at a critical metabolic crossroads, serving as a primary substrate for energy production through β-oxidation and as a fundamental building block for the synthesis of complex lipids such as triglycerides, phospholipids, and sphingolipids.[4][5] Understanding its fate is crucial for deciphering the mechanisms underlying metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as for the development of novel therapeutic interventions.[6][7]

Experimental Protocols

A successful tracer experiment hinges on meticulous experimental design and execution. The following sections detail the critical steps for tracing the metabolic fate of deuterated palmitoyl-CoA in a cell culture setting.

Preparation of Deuterated Palmitic Acid-BSA Complex

Long-chain fatty acids like palmitic acid have low solubility in aqueous culture media. To ensure efficient cellular uptake, they must be complexed with a carrier protein, typically bovine serum albumin (BSA).

Materials:

-

Deuterated palmitic acid (e.g., d31-palmitic acid)

-

Fatty acid-free BSA

-

Serum-free cell culture medium

-

Sterile water

Protocol:

-

Prepare a stock solution of deuterated palmitic acid by dissolving it in ethanol at a high concentration (e.g., 500 mM) with heating at 70°C.[8]

-

Prepare a sterile 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium and incubate it at 37°C.[8]

-

Slowly add the deuterated palmitic acid stock solution to the warm BSA solution while gently vortexing to achieve the desired final concentration (e.g., 5 mM).[5][8]

-

Incubate the mixture at 55°C for 15 minutes to facilitate the binding of the fatty acid to albumin.[8]

-

Sterile-filter the final complex before adding it to the cell culture medium.

Cell Culture and Treatment

The choice of cell line is dependent on the research question. Common cell lines for studying fatty acid metabolism include hepatocyte lines (e.g., HepG2, HepaRG), macrophage lines (e.g., RAW 264.7), and myotubes.[9][10][11][12]

Protocol:

-

Plate cells at an appropriate density in multi-well plates and grow to the desired confluency (typically 70-80%).

-

Aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS).

-

Add the culture medium containing the deuterated palmitic acid-BSA complex at the desired final concentration (e.g., 100-500 µM).[11]

-

Incubate the cells for various time points (e.g., 1, 4, 8, 12, 24 hours) to track the dynamic changes in lipid metabolism.

Lipid Extraction

A modified Bligh-Dyer method is a standard procedure for the efficient extraction of total lipids from cultured cells.

Materials:

-

Ice-cold PBS

-

Methanol

-

Chloroform

-

0.9% NaCl solution

Protocol:

-

At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS to quench metabolic activity and remove any unbound labeled fatty acids.[5]

-

Lyse the cells by adding a 2:1 (v/v) mixture of chloroform:methanol directly to the culture dish.[5]

-

Scrape the cells and transfer the lysate to a glass tube.

-

Add 0.25 volumes of 0.9% NaCl solution to induce phase separation.[5]

-

Vortex the mixture thoroughly and centrifuge to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until further analysis.

Derivatization and GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically converted to their more volatile fatty acid methyl ester (FAME) derivatives.

Materials:

-

Toluene

-

1% Sulfuric acid in methanol

-

Saturated NaCl solution

Protocol:

-

Re-dissolve the dried lipid extract in 1 mL of toluene.[5]

-

Add 2 mL of 1% sulfuric acid in methanol.[5]

-

Cap the tubes tightly and incubate at 50°C for at least 2 hours.[5]

-

After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane to extract the FAMEs.[5]

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of hexane for injection into the GC-MS.[5]

Data Presentation: Quantitative Analysis of Deuterated Palmitate Incorporation

The following tables provide a representative summary of the expected quantitative data from a time-course experiment tracking the metabolic fate of deuterated palmitoyl-CoA in a generic cell culture model. The values are presented as mole percent enrichment (MPE), which represents the percentage of a particular lipid species that is labeled with deuterium.

Table 1: Incorporation of Deuterated Palmitate into Major Lipid Classes

| Time (hours) | Triglycerides (MPE) | Phospholipids (MPE) | Cholesteryl Esters (MPE) | Free Fatty Acids (MPE) |

| 1 | 5.2 | 2.1 | 0.8 | 15.7 |

| 4 | 18.9 | 8.5 | 3.2 | 9.8 |

| 8 | 35.6 | 15.3 | 6.7 | 6.1 |

| 12 | 48.2 | 20.1 | 9.8 | 4.5 |

| 24 | 60.5 | 25.8 | 12.4 | 3.2 |

Table 2: Transformation of Deuterated Palmitate via Elongation and Desaturation

| Time (hours) | Palmitate (C16:0) (MPE) | Stearate (C18:0) (MPE) | Palmitoleate (C16:1) (MPE) | Oleate (C18:1) (MPE) |

| 1 | 15.7 | 1.1 | 2.5 | 0.5 |

| 4 | 9.8 | 3.8 | 6.1 | 1.8 |

| 8 | 6.1 | 6.2 | 9.8 | 3.5 |

| 12 | 4.5 | 8.1 | 12.4 | 5.1 |

| 24 | 3.2 | 10.5 | 15.2 | 7.3 |

Visualization of Metabolic Pathways and Workflows

Visualizing the complex metabolic processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of deuterated palmitoyl-CoA metabolism.

Caption: Experimental workflow for tracing deuterated palmitate.

Caption: Major metabolic fates of deuterated palmitoyl-CoA.

Caption: Signaling roles of palmitoyl-CoA and its metabolites.

Conclusion

The use of deuterated palmitoyl-CoA as a metabolic tracer provides a powerful and quantitative approach to unravel the complexities of cellular lipid metabolism. The detailed protocols and representative data presented in this guide offer a solid foundation for researchers and drug development professionals to design, execute, and interpret stable isotope tracing experiments. By visualizing the metabolic pathways and experimental workflows, we can gain a more intuitive understanding of how cells process this central fatty acid. These insights are paramount for advancing our knowledge of metabolic diseases and for the development of targeted therapeutic strategies.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitoyl-CoA - Wikiwand [wikiwand.com]

- 5. benchchem.com [benchchem.com]

- 6. The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of hepatocyte S6K1 in palmitic acid-induced endoplasmic reticulum stress, lipotoxicity, insulin resistance and in oleic acid-induced protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Incorporation of palmitic acid or oleic acid into macrophage membrane lipids exerts differential effects on the function of normal mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lipidomics reveals different therapeutic potential for natural and synthetic vitamin D formulations in hepatocyte lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide delves into the foundational principles and practical applications of internal standards (IS), an indispensable tool for robust and reliable quantification. Internal standards are crucial for correcting variations that can arise during sample preparation and analysis, ultimately ensuring the integrity of analytical results.[1][2]

The "Why": The Fundamental Role of an Internal Standard

Mass spectrometry, while a powerful analytical technique, is susceptible to variations that can affect the accuracy and reproducibility of quantitative measurements. These variations can originate from multiple stages of the analytical workflow:

-

Sample Preparation: Analyte loss can occur during various steps such as extraction, dilution, and reconstitution.[3][4]

-

Injection Volume: Minor inconsistencies in the volume of the sample injected into the instrument can lead to significant variations in signal intensity.[3]

-

Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time, affecting the signal response.[2][3]

-

Matrix Effects: The presence of other components in the sample matrix can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.[2][3][4]

An internal standard is a compound of a known concentration that is added to all samples, calibration standards, and quality controls in an analytical run.[3] By measuring the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise results.[4]

The "What": Types and Selection of Internal Standards

The selection of an appropriate internal standard is a critical step in developing a robust quantitative assay. The ideal internal standard should closely mimic the physicochemical properties of the analyte.[5] There are two primary types of internal standards used in mass spectrometry:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for internal standards in mass spectrometry.[3] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[3][4] Because they are chemically and physically almost identical to the analyte, they co-elute chromatographically and experience the same ionization efficiency and matrix effects.[3] This close similarity allows for the most accurate correction of analytical variability.

-

Structural Analogs: These are molecules that are structurally similar to the analyte but are not isotopically labeled. They should have similar extraction recovery, chromatographic retention, and ionization response to the analyte of interest. While not as ideal as SIL-IS, structural analogs can be a viable option when a SIL-IS is not available.

Key Selection Criteria for an Internal Standard:

-

Physicochemical Similarity: The IS should have similar chemical and physical properties to the analyte to ensure it behaves similarly during sample preparation and analysis.

-

No Natural Presence: The IS should not be naturally present in the biological matrix being analyzed.[3]

-

Purity: The IS should be of high purity and free of any impurities that could interfere with the analysis.[3]

-

Stability: The IS must be stable throughout the entire analytical process.[3]

-

Resolvable Mass Signal: The mass spectrometer must be able to distinguish the mass signal of the IS from that of the analyte.

Data Presentation: The Impact of Internal Standards on Accuracy and Precision

The use of an internal standard significantly improves the accuracy and precision of quantitative mass spectrometry assays. The following tables summarize quantitative data from studies demonstrating this effect.

| Parameter | Without Internal Standard (%RSD) | With Internal Standard (%RSD) | Improvement Factor |

| Repeatability of Injections | 9.7% | 2.2% | 4.4 |

| Analyte Concentration (Low QC) | 15.2% | 4.8% | 3.2 |

| Analyte Concentration (Medium QC) | 12.5% | 3.5% | 3.6 |

| Analyte Concentration (High QC) | 10.8% | 2.9% | 3.7 |

Caption: Improvement in precision (%RSD - Relative Standard Deviation) with the use of an internal standard in a typical LC-MS/MS assay.

| Sample Matrix | Analyte | Method | True Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |

| Plasma | Drug A | External Standard | 50 | 38.5 | 77% |

| Plasma | Drug A | Internal Standard | 50 | 49.2 | 98.4% |

| Urine | Metabolite B | External Standard | 100 | 121.3 | 121.3% |

| Urine | Metabolite B | Internal Standard | 100 | 102.1 | 102.1% |

Caption: Comparison of accuracy in quantifying analytes in complex biological matrices with and without an internal standard.

Experimental Protocols

The successful implementation of an internal standard requires a well-defined and consistent experimental protocol. The following provides detailed methodologies for common sample preparation techniques incorporating an internal standard.

Protein Precipitation (PPT)

This method is often used for its simplicity and speed in removing the majority of proteins from biological samples like plasma and serum.

Methodology:

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.[1]

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution at a known concentration to the sample. Vortex briefly to mix.

-

Precipitation: Add a threefold to fourfold volume (e.g., 300-400 µL) of a cold organic solvent (e.g., acetonitrile, methanol, or acetone) to the sample.[2] Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at a low temperature (e.g., -20°C or 4°C) for at least 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS analysis.

Solid-Phase Extraction (SPE)

SPE is a more selective sample clean-up technique that can remove interferences more effectively than PPT.

Methodology:

-

Conditioning: Condition the SPE cartridge with a strong solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a buffer with a pH similar to the sample).[6]

-

Sample Loading: Mix the biological sample with the internal standard. The sample may require pre-treatment, such as dilution or pH adjustment. Load the sample onto the conditioned SPE cartridge at a slow, consistent flow rate.[7]

-

Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte and internal standard.[6]

-

Elution: Elute the analyte and internal standard from the cartridge using a strong solvent.[6]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids.

Methodology:

-

Sample and IS Addition: In a suitable tube, add the biological sample and a known amount of the internal standard.

-

pH Adjustment (if necessary): Adjust the pH of the aqueous sample to ensure the analyte and internal standard are in a neutral, unionized state, which will favor their partitioning into the organic solvent.

-

Addition of Extraction Solvent: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Extraction: Vortex or shake the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic phase.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

-

Organic Layer Collection: Carefully transfer the organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows involved in using internal standards in mass spectrometry.

References

- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 2. agilent.com [agilent.com]

- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Quantification of Palmitoyl-Coenzyme A (16:0 CoA) by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl-Coenzyme A (16:0 CoA) is the activated form of palmitic acid, a saturated fatty acid that plays a central role in cellular metabolism. As a key metabolic intermediate, 16:0 CoA is involved in numerous cellular processes, including fatty acid synthesis and oxidation (beta-oxidation), ceramide synthesis, and protein acylation. The accurate quantification of 16:0 CoA is crucial for understanding the pathophysiology of various diseases, including metabolic disorders, cardiovascular diseases, and cancer, and for the development of novel therapeutics targeting these pathways.

This application note provides a detailed protocol for the sensitive and specific quantification of 16:0 CoA in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is based on established protocols and is suitable for the analysis of cell cultures and tissue samples.

Experimental Principles

This method utilizes reversed-phase liquid chromatography for the separation of 16:0 CoA from other cellular metabolites. The detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 16:0 CoA. An internal standard, such as Heptadecanoyl-CoA (17:0 CoA), is used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

Palmitoyl-CoA (16:0 CoA) standard (Sigma-Aldrich)

-

Heptadecanoyl-CoA (17:0 CoA) internal standard (Avanti Polar Lipids)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Ammonium acetate

-

Potassium phosphate (B84403) monobasic

-

2-Propanol

-

Human skeletal muscle samples or cell pellets

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

Sample Preparation

-

Extraction Solution Preparation : Prepare a fresh extraction solution of acetonitrile:2-propanol:methanol (3:1:1 v/v/v).

-

Homogenization : For tissue samples, weigh approximately 40 mg of frozen tissue and place it in a tube with 0.5 mL of 100 mM potassium phosphate monobasic (pH 4.9) and 0.5 mL of the ACN:2-propanol:methanol solution containing the internal standard (e.g., 20 ng of 17:0 CoA). Homogenize the sample on ice. For cell pellets, add the same volumes of phosphate buffer and extraction solution with internal standard.

-

Extraction : Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Collection : Collect the supernatant. Re-extract the pellet with an equal volume of the ACN:2-propanol:methanol solution, centrifuge again, and combine the supernatants.